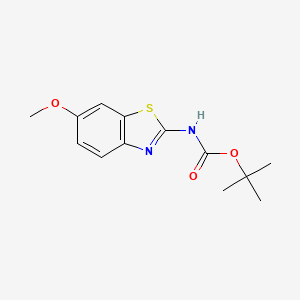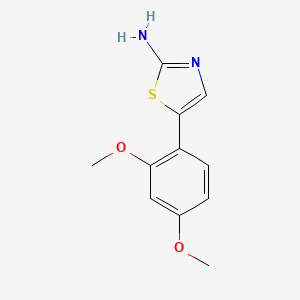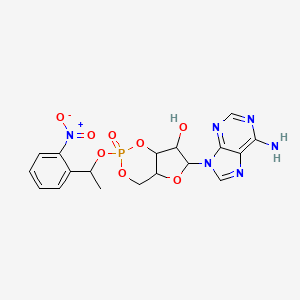
(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine is an organic compound characterized by the presence of a phenyl ring substituted with two propoxy groups at the 3 and 4 positions, and an ethanamine group attached to the 1 position in the (1S) configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine typically involves the following steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of 3,4-dipropoxybenzaldehyde. This can be achieved by reacting 3,4-dihydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate.
-
Formation of the Intermediate: : The 3,4-dipropoxybenzaldehyde is then subjected to a reductive amination reaction with (S)-1-phenylethylamine. This reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride.
-
Final Product Formation: : The resulting intermediate is then purified, usually by recrystallization or column chromatography, to obtain the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes, depending on the conditions and reagents used.
-
Reduction: : Reduction reactions can convert the amine group to other functional groups, such as alcohols or hydrocarbons.
-
Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or hydrocarbons.
Substitution: Produces various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its amine group makes it a candidate for binding studies with proteins and enzymes.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as receptors or enzymes, modulating their activity. The propoxy groups could influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine: Similar structure but with methoxy groups instead of propoxy groups.
(1S)-1-(3,4-Diethoxyphenyl)ethan-1-amine: Similar structure but with ethoxy groups instead of propoxy groups.
(1S)-1-(3,4-Dipropoxyphenyl)propan-1-amine: Similar structure but with a propanamine group instead of an ethanamine group.
Uniqueness
(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine is unique due to the presence of propoxy groups, which can significantly influence its chemical and physical properties, such as solubility, reactivity, and biological activity. These differences can make it more suitable for specific applications compared to its analogs.
Propriétés
Formule moléculaire |
C14H23NO2 |
|---|---|
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
(1S)-1-(3,4-dipropoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H23NO2/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11H,4-5,8-9,15H2,1-3H3/t11-/m0/s1 |
Clé InChI |
LBRQOEWXHJCCRA-NSHDSACASA-N |
SMILES isomérique |
CCCOC1=C(C=C(C=C1)[C@H](C)N)OCCC |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C(C)N)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide](/img/structure/B12098786.png)
amine](/img/structure/B12098798.png)

![(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12098803.png)







![2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol](/img/structure/B12098876.png)
